S-Ethyl 3-hydroxyazepane-1-carbothioate
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Overview
Description
S-Ethyl 3-hydroxyazepane-1-carbothioate is a chemical compound known for its unique structure and properties. It belongs to the class of thiocarbamates, which are widely used in various industrial and agricultural applications. This compound is particularly noted for its role in controlling grass weeds in rice crops, making it a valuable asset in the agricultural sector .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 3-hydroxyazepane-1-carbothioate typically involves the reaction of azepane derivatives with ethyl chloroformate and thiol compounds under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbothioate group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are closely monitored to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
S-Ethyl 3-hydroxyazepane-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products have diverse applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
S-Ethyl 3-hydroxyazepane-1-carbothioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thiocarbamate compounds.
Biology: The compound is studied for its potential effects on various biological systems, including its role as an esterase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neuropathies.
Industry: It is used in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of S-Ethyl 3-hydroxyazepane-1-carbothioate involves its interaction with esterase enzymes. The compound inhibits the activity of these enzymes, leading to the accumulation of acetylcholine in the nervous system. This inhibition is achieved through the formation of a covalent bond between the compound and the active site of the enzyme, preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
S-Ethyl azepane-1-carbothioate: Similar in structure but lacks the hydroxy group.
S-Methyl 3-hydroxyazepane-1-carbothioate: Similar but with a methyl group instead of an ethyl group.
S-Propyl 3-hydroxyazepane-1-carbothioate: Similar but with a propyl group instead of an ethyl group.
Uniqueness
This structural feature allows for more diverse chemical reactions and interactions, making it a versatile compound in various fields .
Properties
CAS No. |
66747-11-3 |
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Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
S-ethyl 3-hydroxyazepane-1-carbothioate |
InChI |
InChI=1S/C9H17NO2S/c1-2-13-9(12)10-6-4-3-5-8(11)7-10/h8,11H,2-7H2,1H3 |
InChI Key |
WJVWLNKQEUGMJS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)N1CCCCC(C1)O |
Origin of Product |
United States |
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